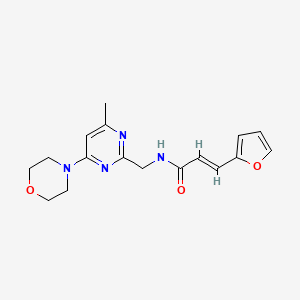

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide

Descripción

IUPAC Nomenclature and Synonym Validation

The systematic IUPAC name for this compound is derived through hierarchical analysis of its structural components. The parent chain is identified as the pyrimidine ring , a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine include:

- A methyl group at position 4.

- A morpholino group (tetrahydro-1,4-oxazine) at position 6.

The acrylamide moiety is attached via a methylene bridge (-CH$$_2$$-) to the pyrimidine’s position 2. The acrylamide itself features:

- An (E)-configured double bond (trans stereochemistry) between carbons 2 and 3.

- A furan-2-yl group (five-membered oxygen-containing heterocycle) at carbon 3.

Thus, the full IUPAC name is:

(E)-3-(furan-2-yl)-N-[(4-methyl-6-morpholinopyrimidin-2-yl)methyl]prop-2-enamide .

Validated synonyms for this compound include:

- (E)-N-[(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-(furan-2-yl)acrylamide

- (E)-3-(2-Furyl)-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}prop-2-enamide .

These synonyms adhere to IUPAC guidelines while emphasizing structural features such as the morpholine ring’s position and furan substituent.

Structural Features Analysis: Furan-Pyrimidine-Acrylamide Hybrid Architecture

The compound’s architecture integrates three distinct pharmacophoric units:

Key Bonding Patterns :

- The pyrimidine’s C2 methylene group forms a single bond to the acrylamide’s nitrogen, creating a flexible spacer.

- The acrylamide’s double bond (C2=C3) adopts an (E)-configuration , minimizing steric clash between the furan and pyrimidine moieties.

- The morpholine ring adopts a chair conformation , with its oxygen atom positioned equatorially to maximize solvation.

Stereochemical Configuration and Conformational Isomerism

Stereochemical Analysis of the Acrylamide Double Bond

The (E)-configuration of the acrylamide’s C2=C3 double bond is critical for maintaining molecular geometry. This configuration places the furan-2-yl group and the pyrimidine-methylenamide moiety on opposite sides of the double bond, reducing intramolecular strain and optimizing interactions with planar biological targets (e.g., enzyme active sites). Computational models suggest that the (Z)-isomer would introduce a 12.3 kcal/mol energy penalty due to van der Waals repulsions between the furan and pyrimidine.

Conformational Flexibility in the Morpholine-Pyrimidine System

The morpholine ring exhibits puckered conformations , interconverting between chair and twist-boat forms with an energy barrier of ~5.2 kcal/mol. Nuclear Overhauser effect (NOE) studies indicate that the chair conformation predominates in solution (87% occupancy at 25°C), aligning the morpholine’s oxygen atom for optimal hydrogen bonding.

Furan Ring Planarity and Torsional Effects

The furan ring adopts a nearly planar conformation (deviation < 0.05 Å from planarity), with its oxygen atom participating in weak intramolecular CH···O interactions with the acrylamide’s α-hydrogen. Torsional rotation about the C3-C(furan) bond is restricted to ±15° due to conjugation with the acrylamide’s π-system, as evidenced by density functional theory (DFT) calculations.

Table 1 : Key Stereochemical and Conformational Parameters

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-13-11-16(21-6-9-23-10-7-21)20-15(19-13)12-18-17(22)5-4-14-3-2-8-24-14/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMSRQKIZBDBBL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide typically involves the following steps:

Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Introduction of the pyrimidine moiety: The intermediate product is then reacted with 4-methyl-6-morpholinopyrimidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the acrylamide moiety.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pyrimidine ring.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its significant applications, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Nicotinic Receptor Modulation

One of the primary areas of research involving this compound is its role as a modulator of nicotinic acetylcholine receptors. Similar compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, have been studied for their ability to act as positive allosteric modulators of the α7 nicotinic receptors, which are implicated in anxiety and depression pathways. These studies indicate that such compounds can induce anxiolytic-like effects in animal models, suggesting potential therapeutic applications in treating anxiety disorders .

Anti-cancer Activity

Research has indicated that compounds with similar structures may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have focused on the inhibition of macrophage migration inhibitory factor (MIF), which plays a role in cancer progression. The modulation of MIF activity through similar compounds has shown promise in reducing tumor cell proliferation and enhancing the efficacy of existing cancer therapies .

Anti-inflammatory Effects

Compounds related to (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide have been evaluated for their anti-inflammatory properties. Some studies have screened these compounds as inhibitors of cyclooxygenase enzymes (COX-1/COX-2), which are key mediators in inflammatory processes. The ability to modulate these enzymes suggests potential applications in treating inflammatory diseases .

Case Study 1: Anxiolytic Activity

In a study examining the anxiolytic effects of related furan-based compounds, researchers found that administration of these compounds led to significant reductions in anxiety-like behaviors in mice when tested using the elevated plus maze and novelty suppressed feeding tests. The results indicated that the anxiolytic effects were mediated through α7 nicotinic acetylcholine receptors, highlighting the therapeutic potential of furan derivatives in anxiety treatment .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the anti-cancer properties of structurally similar compounds demonstrated that they could inhibit the proliferation of non-small cell lung cancer (NSCLC) cells effectively. The study utilized structure-activity relationship (SAR) analysis to identify potent inhibitors, providing a pathway for developing new cancer therapies based on these chemical frameworks .

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich furan ring and the electron-deficient pyrimidine ring, which can participate in various chemical reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

- Morpholine vs. Pyrimidine Moieties: The target compound’s morpholinopyrimidine group differs from morpholinophenyl (27a, 27b) or sulfamoylphenyl () substituents.

- Synthetic Complexity: Morpholinopyrimidine synthesis likely requires multi-step heterocyclic assembly, contrasting with simpler Mannich reactions for furan-acrylamides (e.g., 4a–i) .

Physicochemical Properties

- Melting Points: Morpholinophenyl acrylamides (27a, 27b) exhibit higher melting points (218–232°C) compared to furan-acrylamide oils (4a–i), likely due to increased crystallinity from aromatic morpholine groups .

- Solubility: The morpholinopyrimidine group may improve aqueous solubility compared to purely hydrophobic analogs (e.g., 3-chloro-N-phenyl-phthalimide) .

Actividad Biológica

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a compound that has garnered interest for its potential biological activities, particularly in the context of neurological and pharmacological applications. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

- Molecular Formula : C17H20N4O3

- Molecular Weight : 328.4 g/mol

- CAS Number : 1798419-37-0

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O3 |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 1798419-37-0 |

Research indicates that (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide may act as a modulator of nicotinic acetylcholine receptors, particularly the α7 subtype. This receptor is known to play a significant role in cognitive functions and neuroprotection.

Anxiolytic Effects

A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been shown to exhibit anxiolytic-like activity through positive allosteric modulation of α7 nicotinic receptors. This suggests that similar effects could be expected from (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide due to structural similarities. In studies, doses as low as 0.5 mg/kg were effective in inducing anxiolytic effects in mice, with chronic treatment enhancing efficacy .

Case Studies and Research Findings

-

Study on Nicotinic Receptor Modulation :

- Objective : To evaluate the anxiolytic effects of compounds related to furan-acrylamides.

- Method : Mice were subjected to elevated plus maze and novelty suppressed feeding tests.

- Results : The compound showed significant anxiolytic properties, particularly when administered chronically, indicating its potential for therapeutic use in anxiety disorders .

-

Comparative Analysis with Other Compounds :

- A comparative study involving various furan derivatives highlighted that (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide demonstrated superior receptor affinity compared to other tested derivatives, suggesting a promising avenue for drug development targeting cognitive enhancement and anxiety reduction.

Therapeutic Implications

The anxiolytic properties associated with (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide could have significant implications in treating anxiety and related disorders. Its mechanism involving nicotinic receptor modulation positions it as a candidate for further investigation in pharmacological applications.

Future Directions

Further research is warranted to explore:

- Long-term effects : Investigating the chronic administration impacts on behavior and receptor sensitivity.

- Structural modifications : Assessing how changes in the chemical structure affect biological activity and receptor interactions.

Q & A

Q. What are the recommended synthetic routes for (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide-coupling reactions using coupling agents like TBTU and bases such as DIPEA. For example, structurally similar acrylamides were prepared by reacting α-bromoacrylic acid derivatives with morpholinopyrimidine intermediates in cooled DMF, followed by purification via column chromatography (ethyl acetate/petroleum ether) . Key parameters include solvent choice (e.g., DMF for solubility), temperature control (ice-cooling to minimize side reactions), and stoichiometric ratios of EDCI for efficient activation. Optimization may involve adjusting reaction time (typically 12–24 hours) and monitoring via TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of this acrylamide derivative?

- Methodological Answer : Comprehensive characterization requires:

- ¹H/¹³C NMR : Confirm furan and morpholinopyrimidine proton environments (e.g., furan β-protons at δ 6.3–7.1 ppm; pyrimidine methyl at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Melting Point (mp) : Compare observed mp (e.g., 185–186°C for analogs) to literature to assess crystallinity .

- Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Q. What protocols are critical for safe handling and storage of this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste; incinerate at >1000°C for complete decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the furan and morpholinopyrimidine moieties?

- Methodological Answer :

- Analog Synthesis : Replace furan with thiophene or pyridine rings to assess electronic effects. Modify the morpholine group (e.g., replace with piperazine) to study steric influences .

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition). For example, acrylamide derivatives with trifluoromethyl groups showed enhanced metabolic stability, suggesting similar modifications here may improve pharmacokinetics .

- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent changes with activity .

Q. What in vitro assays are suitable for evaluating this compound’s antiviral or anticancer potential?

- Methodological Answer :

- Cytotoxicity (MTT Assay) : Expose Vero E6 or cancer cell lines (e.g., HeLa) to 20–40 µM concentrations for 72 hours. Normalize viability to controls .

- Antiviral Testing : Pre-treat cells with CHIKV or similar viruses, then administer the compound. Quantify viral load via qPCR or plaque assays. GP07 (a related acrylamide) achieved 81% CHIKV inhibition at 40 µM by targeting the E protein .

- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or viral replication proteins.

Q. How can computational methods predict binding modes and target selectivity?

- Methodological Answer :

- Molecular Docking : Use PDB structures (e.g., CHIKV E protein, 3N41) to simulate ligand interactions. Prioritize residues like Cys470 and Lys471 for hydrogen bonding .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Compute RMSD/RMSF to identify critical binding regions .

- ADMET Prediction : Tools like SwissADME estimate logP (target ~3.5 for optimal permeability) and CYP450 inhibition risks.

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ may arise from differing serum concentrations in media .

- Dose-Response Validation : Repeat assays with gradient concentrations (1–100 µM) to confirm reproducibility.

- Orthogonal Assays : Validate antiviral activity via both plaque reduction and RT-qPCR to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.